An In-depth Technical Guide to 5-Cyclopropyl-2-fluoropyridine
An In-depth Technical Guide to 5-Cyclopropyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Cyclopropyl-2-fluoropyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, applications, and safety protocols. The strategic incorporation of both a cyclopropyl group and a fluorine atom onto the pyridine scaffold imparts unique electronic and conformational properties, making it a valuable synthon in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a key resource for researchers and developers, offering both foundational knowledge and practical insights into the utilization of this versatile compound.
Introduction: The Strategic Importance of Fluorinated Cyclopropylpyridines
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its functionalization is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of a fluorine atom, in particular, can have profound effects, including enhanced metabolic stability, increased binding affinity, and altered basicity (pKa).[1][2] Concurrently, the cyclopropyl moiety is a well-established bioisostere for various functional groups, often introduced to improve metabolic stability, reduce off-target effects, and enhance potency by inducing a favorable conformation for target binding.[3][4]
5-Cyclopropyl-2-fluoropyridine combines these two valuable functionalities. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the cyclopropyl group at the 5-position offers a handle for further structural elaboration and can impart desirable pharmacological properties. This unique combination makes 5-Cyclopropyl-2-fluoropyridine a highly sought-after intermediate in the synthesis of complex molecules for targeted therapies and advanced materials.[5]
Chemical Identity and Physicochemical Properties
Chemical Structure and Identifiers
-
Chemical Name: 5-Cyclopropyl-2-fluoropyridine
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Molecular Weight: 137.15 g/mol [6]
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InChI Key: HDIKFKIIABQSPW-UHFFFAOYSA-N[7]
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Canonical SMILES: C1CC1C2=CN=C(C=C2)F[6]
Physicochemical Properties
5-Cyclopropyl-2-fluoropyridine is typically supplied as a colorless to light yellow liquid at room temperature.[5][7] While experimental data for some physical properties are not widely published, the following table summarizes available and computed data.
| Property | Value/Description | Source(s) |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Boiling Point | Data not consistently available (expected to be higher than room temp) | [5] |
| Melting Point | Data not consistently available | [5] |
| Density | Data not consistently available | [5] |
| Solubility | Good solubility in organic solvents (e.g., ethanol, ether, dichloromethane); limited solubility in water. | [5] |
| XLogP3-AA | 2.2 | [6] |
| Topological Polar Surface Area | 12.9 Ų | [6] |
Note on Data: The lack of consistent, experimentally determined physical constants such as boiling and melting points in publicly available literature suggests that these may vary with purity. Researchers should refer to the certificate of analysis from their specific supplier for the most accurate information.
Synthesis and Manufacturing
The most prevalent and industrially scalable method for the synthesis of 5-Cyclopropyl-2-fluoropyridine is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The core of this synthesis involves the coupling of a 5-halo-2-fluoropyridine (typically 5-bromo-2-fluoropyridine) with a cyclopropylboronic acid derivative.
Caption: Suzuki-Miyaura synthesis of 5-Cyclopropyl-2-fluoropyridine.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[8] Researchers should optimize conditions based on their specific reagents and equipment.
Materials:
-
2-Bromo-5-fluoropyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
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Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
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Potassium phosphate (K₃PO₄) or another suitable base
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Toluene and water (degassed)
-
Anhydrous sodium sulfate
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), potassium phosphate (2.0-3.0 eq), and the palladium catalyst/ligand system (e.g., 2-5 mol% Pd(OAc)₂ and 4-10 mol% PCy₃).
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Solvent Addition: Add degassed toluene and water (typically in a 10:1 to 4:1 ratio) to the flask.
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Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 5-Cyclopropyl-2-fluoropyridine as a pure liquid.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of spectra for 5-Cyclopropyl-2-fluoropyridine is limited, an FTIR spectrum is noted as available.[9][10] The following sections describe the expected spectral features based on the analysis of its structural components.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclopropyl protons.
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Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6 (adjacent to the nitrogen) is expected to be the most downfield. The protons at C3 and C4 will show characteristic doublet of doublets splitting patterns due to coupling with each other and with the fluorine atom.
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Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.5-2.0 ppm). The methine proton (CH) will be a multiplet, and the two pairs of diastereotopic methylene protons (CH₂) will also appear as complex multiplets. The upfield shift is a characteristic feature of cyclopropyl protons due to ring current effects.[11]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the five pyridine carbons and the three cyclopropyl carbons.
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Pyridine Carbons: Five signals in the aromatic region (δ 110-170 ppm). The carbon attached to the fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 230-250 Hz). The other pyridine carbons will also show smaller C-F couplings.
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Cyclopropyl Carbons: Signals in the aliphatic region (typically δ 0-15 ppm). One methine (CH) and two methylene (CH₂) carbons are expected.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations characteristic of the pyridine ring and the C-F bond.
-
C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹.
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Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the cyclopropyl group just below 3000 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 137.
Applications in Research and Development
5-Cyclopropyl-2-fluoropyridine is a valuable building block primarily utilized in the discovery and development of new pharmaceuticals.[5]
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The 2-fluoro substituent provides a reactive site for introducing various nucleophiles, while the 5-cyclopropyl group is often incorporated to enhance the pharmacological profile of the final compound. Derivatives have been explored in the development of inhibitors for various therapeutic targets, including kinases and other enzymes.[1]
Caption: Synthetic utility and applications of 5-Cyclopropyl-2-fluoropyridine.
Materials Science
The electronic properties imparted by the fluorine atom and the pyridine ring make this compound and its derivatives of interest in the development of functional organic materials.[5] These can include applications in organic light-emitting diodes (OLEDs) and other electronic devices where tuning of the electronic energy levels is crucial.
Safety and Handling
5-Cyclopropyl-2-fluoropyridine is a chemical that should be handled by trained professionals in a well-ventilated laboratory setting.
Hazard Identification
Based on available data for the compound and related structures, the following hazards are identified:[6]
-
Acute Toxicity (Oral): Harmful if swallowed.[6]
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
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Eye Damage/Irritation: Causes serious eye irritation.[6]
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion
5-Cyclopropyl-2-fluoropyridine is a strategically important building block for chemical synthesis. Its unique structural features provide a powerful platform for the development of new molecules with tailored properties for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and handling, intended to facilitate its effective use in research and development.
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